5-(Pentafluorosulfanyl)-1H-benzotriazole

Descripción general

Descripción

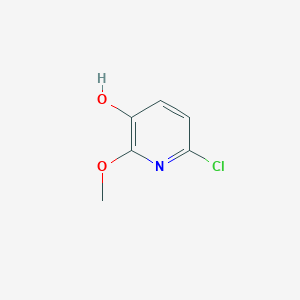

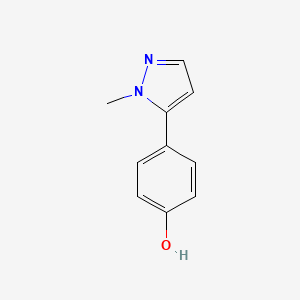

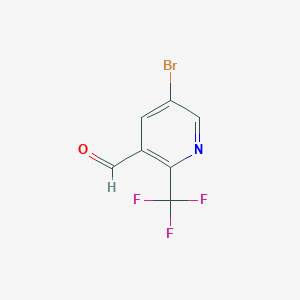

5-(Pentafluorosulfanyl)-1H-benzotriazole is a compound that belongs to the benzotriazole family, which is known for its broad-ranging applications in various fields such as medicinal chemistry, organic synthesis, metallurgy, and more. The unique feature of this compound is the presence of a pentafluorosulfanyl group, which is a highly electronegative and stable moiety that can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of benzotriazole derivatives, including those with pentafluorosulfanyl groups, can be achieved through several methods. One general approach to N-unsubstituted benzotriazoles is via diazotization of o-phenylenediamines. However, this method can be limited by the availability of suitable precursors. A novel method demonstrated for the synthesis of diverse 1H-benzotriazoles involves a mild diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles, followed by palladium-catalyzed C-C and C-N bond formation for further diversification of the benzotriazole moiety .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzotriazole core with a pentafluorosulfanyl group attached to it. This group is known for its high electronegativity and ability to stabilize the benzotriazole ring through strong electron-withdrawing effects.

Chemical Reactions Analysis

The pentafluorosulfanyl group in the benzotriazole ring can participate in various chemical reactions. For instance, the compound 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been used as a versatile reagent for the synthesis of aromatic SF5 compounds through cross-coupling, azo coupling, homocoupling, dediazoniation, and click chemistry . These reactions allow for the creation of a wide array of SF5-bearing compounds, which can be further functionalized to produce novel materials with unique properties.

Physical and Chemical Properties Analysis

The introduction of the pentafluorosulfanyl group into the benzotriazole framework significantly influences the physical and chemical properties of the compound. The high electronegativity of the SF5 group is expected to increase the acidity of adjacent hydrogen atoms, enhance the thermal stability, and modify the electronic properties of the molecule. These changes can make this compound a valuable compound in various applications, including as intermediates in pharmaceuticals and agrochemicals, and in materials science for the development of new polymers and coatings.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

5-(Pentafluorosulfanyl)-1H-benzotriazole (SF5-Benzotriazole) is involved in various synthesis processes. Pastýříková et al. (2012) described the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, demonstrating its role as a precursor in producing these compounds, which have potential applications in various fields including pharmaceuticals and materials science (Pastýříková et al., 2012).

Environmental Persistence and Photostabilization

Chung et al. (2018) investigated the environmental persistence of benzotriazoles including SF5-Benzotriazole. They found that these compounds exhibit unique photochemical behaviors that affect photosensitizers and other pollutants in aquatic environments, indicating their potential environmental impact (Chung et al., 2018).

Occurrence in Wastewater and Water Treatment

Reemtsma et al. (2010) studied the occurrence and removal of benzotriazoles, including SF5-Benzotriazole, in wastewater. They highlighted their partial persistence in conventional wastewater treatment processes, which is crucial for understanding their environmental fate and designing effective treatment strategies (Reemtsma et al., 2010).

Impact on Aquatic Organisms

Giraudo et al. (2017) explored the endocrine-disrupting potential and effects on molting in aquatic species exposed to benzotriazoles. This research highlights the ecological implications of SF5-Benzotriazole in aquatic environments and its potential impact on aquatic life (Giraudo et al., 2017).

Advanced Materials and Removal Techniques

Jiang et al. (2013) reported the application of zeolitic imidazolate framework-8 (ZIF-8) for the efficient adsorption and removal of benzotriazoles from aqueous solutions, suggesting a novel approach for mitigating the environmental impact of these compounds (Jiang et al., 2013).

Direcciones Futuras

The pentafluorosulfanyl group has shown promise in various fields such as medicinal chemistry, agrochemical synthesis, and materials science . The discovery of a direct pentafluorosulfanylation of thiolated arenes has led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks . This suggests that the pentafluorosulfanyl group could be an appealing structural scaffold for the discovery of new compounds in the future .

Mecanismo De Acción

Mode of Action

It’s known that the pentafluorosulfanyl (sf5) group is a strong electron-withdrawing group, which can influence the reactivity and stereochemistry of the compound .

Biochemical Pathways

It’s been shown that sf5-substituted compounds can be biodegraded by certain microorganisms, releasing fluoride ion, and generating a toxic metabolite .

Pharmacokinetics

Sf5-substituted compounds are known for their high chemical and thermal stability, which could potentially influence their bioavailability .

Result of Action

The presence of the sf5 group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Pentafluorosulfanyl)-1H-benzotriazole. The SF5 group is known for its high chemical and thermal stability, which suggests that it may be resistant to environmental degradation .

Análisis Bioquímico

Biochemical Properties

The pentafluorosulfanyl group in 5-(Pentafluorosulfanyl)-1H-benzotriazole has been found to interact with various biomolecules. It displays high electronegativity, which can influence the nature of its interactions with enzymes and proteins

Cellular Effects

It has been reported that compounds with pentafluorosulfanyl groups can influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that the pentafluorosulfanyl group can participate in various chemical reactions due to its high electronegativity This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2H-benzotriazol-5-yl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)4-1-2-5-6(3-4)13-14-12-5/h1-3H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJPVKFJVHRARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245301 | |

| Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379803-64-1 | |

| Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1379803-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.